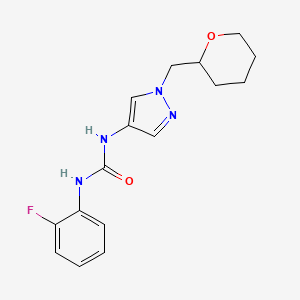

1-(2-fluorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. The inhibition of BTK has been shown to be effective in treating various B cell-related disorders, including cancer and autoimmune diseases.

Aplicaciones Científicas De Investigación

Hydrogel Development

One study describes the use of urea derivatives in the formation of hydrogels, highlighting how the rheology and morphology of these gels can be tuned by the identity of the anion. This research indicates the potential for using specific urea compounds in creating materials with desirable physical properties for various applications, such as in medical devices or as drug delivery systems (Lloyd & Steed, 2011).

Synthetic Cannabinoids

Another study focuses on the in vitro metabolism of synthetic cannabinoids, including a urea compound similar in complexity to the one . It discusses the metabolism of these substances and their stability under conditions mimicking smoking. This research is crucial for understanding the pharmacokinetics of synthetic cannabinoids and for developing analytical methods for their detection (Franz et al., 2017).

Anti-Cancer Research

A study on pyrazole compounds investigates their synthesis, electronic structure, and potential as anti-cancer agents. It includes computational docking analysis to predict how these compounds might interact with biological targets. This research is indicative of the potential therapeutic applications of urea and pyrazole derivatives in cancer treatment (Thomas et al., 2019).

Novel Chemical Reactions

Research into the light-induced tetrazole-quinone 1,3-dipolar cycloaddition process highlights the synthesis of pyrazole-fused quinones, showcasing the utility of certain urea compounds in facilitating green and efficient synthetic routes. This work contributes to the field of synthetic chemistry by offering insights into novel reaction mechanisms and providing efficient methods for synthesizing complex molecules (He et al., 2021).

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2/c17-14-6-1-2-7-15(14)20-16(22)19-12-9-18-21(10-12)11-13-5-3-4-8-23-13/h1-2,6-7,9-10,13H,3-5,8,11H2,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUCGTQAEXOMGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)

![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)

![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)